molecular formula C22H15ClF3N5O2 B10956785 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10956785
M. Wt: 473.8 g/mol
InChI Key: WNXDNMRXPZPTTG-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a unique combination of indole, furan, and pyrazolo[1,5-a]pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the furan and pyrazolo[1,5-a]pyrimidine moieties. Key steps include:

    Synthesis of 5-Chloro-1H-indole-3-yl ethylamine: This involves the chlorination of indole followed by alkylation to introduce the ethylamine group.

    Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through cyclization reactions involving appropriate precursors.

    Coupling reactions: The final step involves coupling the indole derivative with the pyrazolo[1,5-a]pyrimidine core under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and furan moieties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the indole or furan rings, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: The compound is used in research to understand its interactions with biological targets, such as enzymes or receptors.

    Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties.

    Industry: The compound may have applications in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target’s role within the cell.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • N-[2-(5-Methyl-1H-indol-3-yl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of the chloro group on the indole ring, which can influence its reactivity and biological activity. The combination of the indole, furan, and pyrazolo[1,5-a]pyrimidine moieties also contributes to its distinct chemical and pharmacological properties.

Properties

Molecular Formula

C22H15ClF3N5O2

Molecular Weight

473.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H15ClF3N5O2/c23-13-3-4-15-14(8-13)12(11-28-15)5-6-27-21(32)17-10-20-29-16(18-2-1-7-33-18)9-19(22(24,25)26)31(20)30-17/h1-4,7-11,28H,5-6H2,(H,27,32)

InChI Key

WNXDNMRXPZPTTG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCCC4=CNC5=C4C=C(C=C5)Cl

Origin of Product

United States

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